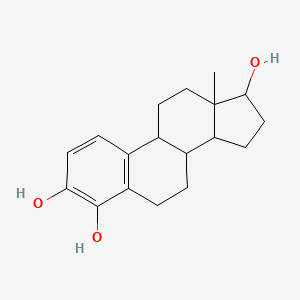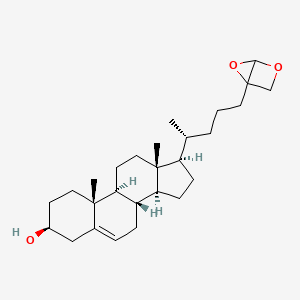![molecular formula C18H22N6O B10763693 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol](/img/structure/B10763693.png)
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CRT 0066101 is a potent and selective inhibitor of protein kinase D (PKD). It is known for its ability to inhibit all isoforms of protein kinase D, including PKD1, PKD2, and PKD3. This compound has shown significant potential in reducing the proliferation of pancreatic cancer cells and is considered an antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: CRT 0066101 is synthesized through a series of chemical reactions involving the formation of a pyrimidine ring and subsequent modifications to introduce the necessary functional groups. The detailed synthetic route involves the following steps:
- Formation of the pyrimidine ring.
- Introduction of the amino butyl group.
- Addition of the pyrazolyl group.
- Formation of the final dihydrochloride salt.
Industrial Production Methods: The industrial production of CRT 0066101 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in water to achieve the desired concentration .
Chemical Reactions Analysis
Types of Reactions: CRT 0066101 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents on the pyrimidine or pyrazolyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
CRT 0066101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase D and its effects on various biochemical pathways.
Biology: Employed in cell biology research to investigate the role of protein kinase D in cell proliferation, survival, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly pancreatic cancer and triple-negative breast cancer.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmacological studies .
Mechanism of Action
CRT 0066101 exerts its effects by inhibiting the activity of protein kinase D isoforms. The inhibition of protein kinase D leads to the disruption of various signaling pathways involved in cell proliferation, survival, and apoptosis. Specifically, CRT 0066101 blocks the activation of protein kinase D1 and protein kinase D2, which in turn inhibits the phosphorylation of downstream targets such as nuclear factor kappa B (NF-κB) and heat shock protein 27 (Hsp27). This results in reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
CID 10325669: Another potent inhibitor of protein kinase D with similar inhibitory effects.
CID 10325670: A compound with comparable selectivity for protein kinase D isoforms.
CID 10325671: Exhibits similar antitumor activity and selectivity for protein kinase D.
Comparison: CRT 0066101 is unique in its high selectivity and potency for inhibiting all isoforms of protein kinase D. It has shown superior efficacy in reducing the proliferation of pancreatic cancer cells compared to other similar compounds. Additionally, CRT 0066101 is orally active and has demonstrated significant antitumor activity in both in vitro and in vivo studies .
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C18H22N6O/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23)/t14-/m1/s1 |
InChI Key |
SCJXQZZYGYLKJG-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763619.png)

![17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10763645.png)
![tetrasodium;[[[(2R,3R,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763650.png)
![(3R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10763651.png)
![3-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-3-oxopropanenitrile](/img/structure/B10763658.png)

![4-({[6-(5-chloro-2-{[(1r,4r)-4-{[(2R)-1-methoxypropan-2-yl]amino}cyclohexyl]amino}pyridin-4-yl)pyridin-2-yl]amino}methyl)oxane-4-carbonitrile](/img/structure/B10763679.png)
![[[[(2R,3R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B10763696.png)
![1-nitro-2-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]guanidine](/img/structure/B10763705.png)
![(1R,3S,5Z)-5-[(2Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10763711.png)

![3,5-Dibromo-3'[(6-oxo-1,6-dihydropyridazin-3-yl)methyl]-DL-thyronine](/img/structure/B10763725.png)
